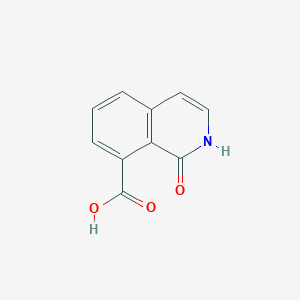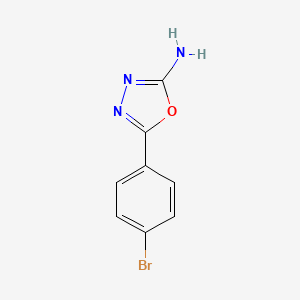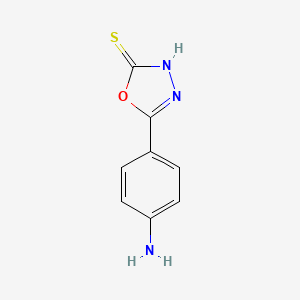
5-(4-氨基苯基)-1,3,4-噁二唑-2-硫醇
描述
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives are synthesized through a multistep process starting from various benzoic acids or their analogues. These compounds have been extensively studied for their antimicrobial activities and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis typically involves converting benzoic acid or its derivatives into corresponding esters, followed by transformation into hydrazides. These intermediates are then cyclized to form the 1,3,4-oxadiazole ring, with the introduction of an amino group and a thiol functionality at specific positions. This process is confirmed through various spectroscopic techniques such as 1H-NMR, IR, UV-Vis, and mass spectrometry (R., Kumar, Vikas, & L., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using spectroscopic analysis, including IR, 1H-NMR, and mass spectrometry. These studies confirm the presence of the 1,3,4-oxadiazole ring, substituted with an amino group and a thiol group at predetermined positions, showcasing the compound's structural integrity and purity (Aziz‐ur‐Rehman et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leveraging the reactive thiol group and the amino functionality. They have been used to synthesize derivatives through reactions with electrophiles, demonstrating significant versatility in chemical synthesis. The presence of the 1,3,4-oxadiazole ring contributes to their chemical stability and reactivity, facilitating the exploration of their chemical properties in different conditions (Samreen Gul et al., 2017).
科学研究应用
抗菌和溶血活性
5-(4-氨基苯基)-1,3,4-噁二唑-2-硫醇及其衍生物显示出显著的抗菌特性。Gul等人(2017年)进行的研究合成了一系列这些化合物,并发现它们对各种微生物种类有效,其中一些化合物比其他化合物表现出更强的效力。合成的化合物还被评估其溶血活性,显示出较低的毒性,使其成为进一步生物筛选的候选物(Gul et al., 2017)。
抗菌活性
Abood等人(2019年)的研究侧重于合成含有5-(4-氨基苯基)-1,3,4-噁二唑-2-硫醇的化合物,并对其进行初步评估以了解其抗菌活性。他们发现,某些合成的化合物对金黄色葡萄球菌和大肠杆菌等细菌表现出比标准抗生素更好的活性(Abood et al., 2019)。
抗癌活性
Gudipati等人(2011年)的研究合成了5-(4-氨基苯基)-1,3,4-噁二唑-2-硫醇的衍生物,并对其在HeLa癌细胞系中进行了测试。这些化合物表现出对癌细胞生长的剂量依赖性抑制,表明其作为抗癌药物的潜力(Gudipati et al., 2011)。
绿色合成和抗氧化剂
Yarmohammadi等人(2020年)探索了一种环保的合成方法,用于5-取代的1,3,4-噁二唑-2-硫醇衍生物。他们发现这些化合物表现出显著的抗菌和抗氧化活性,表明其在治疗各种疾病,包括癌症和糖尿病方面的潜力(Yarmohammadi et al., 2020)。
缓蚀作用
Kalia等人(2021年)研究了5-(4-氨基苯基)-1,3,4-噁二唑-2-硫醇在酸性溶液中对低碳钢的缓蚀性能。研究表明这些化合物作为有效的缓蚀剂,使其在工业应用中具有价值(Kalia et al., 2021)。
作用机制
Target of Action
Similar compounds such as benzimidazoles have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase
Mode of Action
Related compounds have shown antimicrobial activity, suggesting a potential interaction with bacterial cell structures . For instance, benzimidazole derivatives have shown membrane perturbing and intracellular modes of action due to binding with DNA .
Biochemical Pathways
Similar compounds like 4-aminophenyl phosphate monosodium salt have been used as substrates for enzymes like alkaline phosphatase , suggesting potential involvement in phosphate-related biochemical pathways.
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Related compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
安全和危害
未来方向
Research on similar compounds is ongoing, with potential applications in various fields. For instance, covalent organic frameworks (COFs) synthesized from similar compounds have been studied for their potential use in different fields . Additionally, water-soluble porphyrins with unique aggregation properties have been synthesized for potential use in various applications .
属性
IUPAC Name |
5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGMOSDEYMCQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352013 | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32058-82-5 | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism by which APOT inhibits corrosion on mild steel?
A: Research indicates that APOT acts as a mixed-type corrosion inhibitor on mild steel in acidic environments []. The inhibition mechanism involves adsorption of APOT molecules onto the metal surface, forming a protective film that hinders the corrosive agents from reaching the metal. This adsorption process is supported by electrochemical impedance spectroscopy (EIS) data, which shows an increase in charge transfer resistance (Rct) and a decrease in double layer capacitance (Cdl) with increasing APOT concentration []. The adsorption behavior of APOT on mild steel aligns with the Langmuir adsorption isotherm [].
Q2: How does the structure of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol compare to its derivative, 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT), and how do these structural differences impact their corrosion inhibition properties?
A2: Both APOT and MPOT share the core structure of 1,3,4-oxadiazole-2-thiol. The key difference lies in the substituent at the 5-position of the oxadiazole ring. APOT possesses a 4-aminophenyl group, while MPOT has a 4-methylphenyl group at this position. This structural difference, specifically the presence of the amino group in APOT, influences its interaction with the metal surface. The amino group can participate in stronger interactions, such as hydrogen bonding, with the metal surface compared to the methyl group in MPOT. These stronger interactions could potentially contribute to a more stable and effective protective film, leading to enhanced corrosion inhibition by APOT. Further research is needed to directly compare the inhibition efficiencies of APOT and MPOT and definitively correlate the structural differences to their performance.
Q3: Has 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol shown potential for any biological applications?
A: While the provided research focuses on the corrosion inhibition properties of APOT [], a related study investigates the antimicrobial activity of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, synthesized from APOT as a starting material []. This suggests that APOT and its derivatives could hold promise for broader applications, including potential use in pharmaceutical development. Further research is necessary to fully explore the biological activity and safety profile of APOT and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



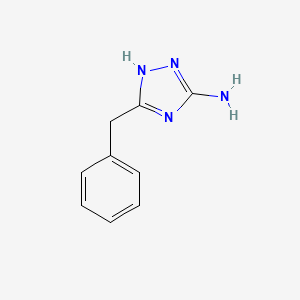
![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)
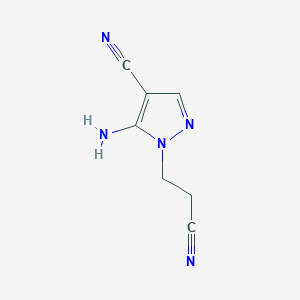



![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
